Monotropitin; Monotropitosid; Monotropitoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gaultherin is a naturally occurring compound found predominantly in the genus Gaultheria, particularly in species such as Gaultheria procumbens and Gaultheria fragrantissima . It is a glycoside of methyl salicylate, known for its significant analgesic and anti-inflammatory properties . Gaultherin is often used in traditional medicine to treat rheumatism, muscular pain, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gaultherin can be synthesized through the enzymatic inactivation of gaultherase, an enzyme that hydrolyzes gaultherin into methyl salicylate and glucose . The process involves UV-photo extraction with the addition of drying agents. Optimal conditions for the extraction include temperatures between 24-32°C and extraction times ranging from 20-75 minutes . Ethanol is commonly used as a solvent, with concentrations between 85-95% .
Industrial Production Methods: Industrial production of gaultherin involves the extraction from plant sources such as Gaultheria fragrantissima. The process includes the use of ethanol as a solvent and the application of UV-photo extraction techniques to inactivate the gaultherase enzyme . The extracted gaultherin is then purified using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Gaultherin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Gaultherin can be hydrolyzed using acidic or enzymatic conditions to yield methyl salicylate and glucose.
Major Products Formed: The primary products formed from the hydrolysis of gaultherin are methyl salicylate and glucose . Oxidation and reduction reactions can yield various derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Gaultherin has a wide range of scientific research applications:
Mechanism of Action
Gaultherin exerts its effects primarily through the release of methyl salicylate upon hydrolysis . Methyl salicylate acts as an anti-inflammatory agent by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain . Additionally, gaultherin may interact with other molecular targets and pathways, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Methyl Salicylate: The primary active component released from gaultherin hydrolysis.
Aspirin (Acetylsalicylic Acid): A synthetic derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Uniqueness of Gaultherin: Gaultherin is unique due to its natural occurrence in the Gaultheria genus and its dual role as both a glycoside and a source of methyl salicylate . Unlike synthetic compounds such as aspirin, gaultherin is derived from natural sources and may offer additional benefits due to its glycosidic structure .
Properties
Molecular Formula |
C19H26O12 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl 2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-9(8)29-19-16(25)14(23)13(22)11(31-19)7-28-18-15(24)12(21)10(6-20)30-18/h2-5,10-16,18-25H,6-7H2,1H3/t10-,11-,12+,13-,14+,15-,16-,18-,19-/m1/s1 |
InChI Key |
XJOQBSUAJMEVGS-KFRLPSNLSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.